molecular formula C12H7F4N B1323430 4-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridine CAS No. 388118-59-0

4-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridine

Cat. No.: B1323430
CAS No.: 388118-59-0
M. Wt: 241.18 g/mol
InChI Key: NWIUVCJKXMFSPS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridine typically involves the reaction of 2-aminopyridines with fluorinating agents. One common method includes the diazotization of substituted 2-aminopyridines with sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

    Common Reagents and Conditions: Typical reagents include sodium nitrite, hydrofluoric acid, and other fluorinating agents. Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridine involves its interaction with molecular targets and pathways within biological systems. The fluorine atoms in the compound can form strong interactions with various biomolecules, influencing their activity and function. This makes the compound a valuable tool in the study of molecular mechanisms and the development of new drugs .

Comparison with Similar Compounds

4-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridine can be compared with other similar fluorinated compounds, such as:

The uniqueness of this compound lies in its specific combination of fluorine atoms and the pyridine ring, which imparts distinct chemical and biological properties.

Biological Activity

4-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological properties, mechanisms of action, and potential applications in pharmaceuticals, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a pyridine ring substituted with a trifluoromethyl group and a fluorophenyl moiety. Its chemical formula is C12H8F4N, and it possesses notable lipophilicity due to the trifluoromethyl group, which enhances its interaction with biological targets.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. A study demonstrated that this compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancer models. The mechanism involves the induction of apoptosis through the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)12.5Caspase activation
A549 (Lung)15.0Apoptosis induction

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial effects against several bacterial strains. A study reported that it inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cellular membranes effectively. Once inside the cell, it may interact with proteins involved in cell signaling pathways, leading to altered gene expression and subsequent biological effects.

Case Studies

  • Anticancer Study : A recent study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against various cancer types. The results indicated that it significantly reduced tumor growth in xenograft models, correlating with increased apoptosis markers.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against resistant strains of bacteria. The findings suggested that this compound could serve as a lead structure for developing new antibiotics.

Structure-Activity Relationship (SAR)

The incorporation of trifluoromethyl groups into aromatic systems has been shown to enhance biological activity. In SAR studies, modifications to the phenyl ring were assessed for their impact on potency and selectivity. Compounds with electron-withdrawing groups demonstrated increased activity compared to their non-fluorinated counterparts.

Properties

IUPAC Name

4-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4N/c13-11-2-1-9(7-10(11)12(14,15)16)8-3-5-17-6-4-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIUVCJKXMFSPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=NC=C2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619861
Record name 4-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

388118-59-0
Record name 4-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

First, 4-(4-fluoro-3-trifluoromethyl-phenyl)-pyridine 73 was prepared as follows. To a suspension of pyridine-4-boronic acid (2.59 g, 21.1 mmol) in 1-propanol (60 mL) was added 5-bromo-2-fluorobenzotrifluoride (5.12 g, 21.1 mmol) and triphenylphosphine (0.160 g, 0.610 mmol), followed by sodium carbonate in water (2.0 M, 12 mL). The mixture was purged with nitrogen gas for 10 minutes. To it was added palladium(II) acetate (0.044 g, 0.196 mmol) and it was then heated under reflux for 4 hours. The reaction mixture was partitioned between ethyl acetate (200 mL) and water (200 mL). The organic layer was separated, washed with brine (3×200 mL), dried over MgSO4, then filtered. After evaporating the solvent, the crude material was loaded to a silica gel column, eluting with 60% ethyl acetate in hexane to give a white solid 73 (2.73 g, 54%). 1H-NMR (CDCl3, 400 MHz) δ 7.34-7.42 (m, 1H), 7.61-7.65 (m, 2H), 7.80-7.93 (m, 2H), 8.73-8.84 (m, 2H); MS (DCI) m/z 242, 243 (M+H)+.
Quantity
2.59 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5.12 g
Type
reactant
Reaction Step Two
Quantity
0.16 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
solvent
Reaction Step Four
Quantity
0.044 g
Type
catalyst
Reaction Step Five
Yield
54%

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